Product packaging for Methyl 2-(5-bromopyridin-3-YL)acetate(Cat. No.:CAS No. 118650-08-1)

Methyl 2-(5-bromopyridin-3-YL)acetate

Cat. No.: B173508
CAS No.: 118650-08-1
M. Wt: 230.06 g/mol
InChI Key: GHJJIFVFBRAMEB-UHFFFAOYSA-N
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Description

Significance of the Pyridine (B92270) Scaffold in Organic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing a nitrogen atom, is a ubiquitous structure found in a vast array of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. rsc.org Its unique electronic properties, arising from the electronegative nitrogen atom, render it susceptible to a variety of chemical transformations, making it a valuable scaffold in organic synthesis. rsc.org The pyridine nucleus can be readily functionalized and serves as a key component in ligands for organometallic catalysis and in the design of functional nanomaterials. rsc.org

Historical Context of Halogenated Pyridines in Synthesis

Halogenated pyridines are pivotal intermediates in synthetic chemistry. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. Historically, the direct halogenation of pyridines often required harsh reaction conditions due to the electron-deficient nature of the ring system, which deactivates it towards electrophilic aromatic substitution. nih.gov Over the years, significant advancements have been made in developing milder and more selective methods for the synthesis of halopyridines, expanding their accessibility and utility for synthetic chemists. organic-chemistry.org

General Overview of Methyl 2-(5-bromopyridin-3-YL)acetate as a Research Target

This compound (C₈H₈BrNO₂) is a substituted pyridine derivative that has garnered attention as a valuable intermediate in chemical research. achemblock.com Its structure incorporates a bromine atom at the 5-position of the pyridine ring and a methyl acetate (B1210297) group at the 3-position, providing two distinct points for chemical modification. This dual functionality makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, particularly in the field of medicinal chemistry where it serves as a key building block for the development of potential therapeutic agents. achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B173508 Methyl 2-(5-bromopyridin-3-YL)acetate CAS No. 118650-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-bromopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJJIFVFBRAMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633593
Record name Methyl (5-bromopyridin-3-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118650-08-1
Record name Methyl (5-bromopyridin-3-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(5-bromopyridin-3-yl)acetate
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Methyl 2-(5-bromopyridin-3-YL)acetate

The construction of this compound relies on the strategic introduction of the methyl acetate (B1210297) group onto the 5-bromopyridine core. The following sections detail established and innovative methods to achieve this transformation.

Esterification of (5-bromopyridin-3-yl)acetic acid

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, (5-bromopyridin-3-yl)acetic acid. This classical transformation involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used acid catalysts for this type of esterification include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester product. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. Subsequent elimination of a water molecule yields the desired methyl ester.

Palladium-catalyzed Cross-Coupling Reactions for Pyridine (B92270) Derivatives

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. nih.gov These methods are particularly useful for the synthesis of substituted pyridines. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govcapes.gov.br This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov For the synthesis of pyridine derivatives, a common approach involves the coupling of a pyridyl halide with an appropriate boronic acid or ester. nih.gov In the context of synthesizing precursors to this compound, a Suzuki coupling could involve reacting a di-halogenated pyridine with a suitable boronic ester.

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki coupling. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are frequently employed. acs.org The use of boronic esters, in addition to boronic acids, has expanded the scope of the Suzuki reaction. youtube.com

Table 1: Examples of Suzuki Cross-Coupling Reactions for Pyridine Derivatives

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)Reference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/waterN-(5-aryl-2-methylpyridin-3-yl)acetamideModerate to good nih.gov
2-chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄aq Na₂CO₃Toluene/ethanol/water3-amino-2-phenylpyridineHigh acs.org
2-chloropyrimidine(2-PrOC₆H₄)B(OH)₂Pd(dppb)Cl₂2-(2-propoxyphenyl)pyrimidine98 acs.org

This table presents examples of Suzuki coupling reactions for the synthesis of various pyridine derivatives, illustrating the versatility of this method.

While palladium catalysis is prevalent, other transition metals can also be employed for cross-coupling reactions to synthesize pyridine derivatives. These alternative strategies can sometimes offer advantages in terms of reactivity, selectivity, or cost.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-based methods. acs.org For instance, iron complexes can catalyze the coupling of aryl Grignard reagents with alkyl halides. acs.org Nickel-catalyzed cross-coupling reactions are also effective for forming C(sp²)-C(sp³) bonds, such as the coupling of bromopyridines with tertiary alkyl bromides. organic-chemistry.org

Furthermore, copper-catalyzed reactions, like the Goldberg reaction, provide a means to form C-N bonds, which can be a key step in the synthesis of functionalized pyridines. mdpi.com These alternative metal-catalyzed approaches expand the toolbox for synthetic chemists, allowing for the strategic construction of complex pyridine-containing molecules. illinois.edu

Direct Alkylation Methods

Direct alkylation of the pyridine ring offers a more atom-economical approach to introducing alkyl substituents. These methods typically involve the reaction of a pyridine derivative with an alkylating agent.

One approach is the Minisci reaction, which involves the radical alkylation of electron-deficient heterocycles like pyridine. nih.gov This reaction can be used for the C-4 alkylation of pyridines. nih.gov Another strategy involves the direct C-H alkylation of pyridines with alkyl halides mediated by mechanochemically activated magnesium(0). organic-chemistry.org This method exhibits excellent regioselectivity. organic-chemistry.org

Furthermore, the direct alkylation of pyridine N-oxides has been explored. For example, n-butyllithium can abstract a proton from the C-2 position of pyridine 1-oxides, and the resulting carbanion can be trapped with electrophiles. electronicsandbooks.com Palladium-catalyzed C-H activation and cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides has also been reported. acs.org

Multi-step Synthetic Sequences from Key Intermediates

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available key intermediates. These sequences often involve a combination of the reactions discussed above, strategically employed to build the target molecule.

For instance, a synthetic route could commence with the alkylation of a substituted phenylacetonitrile (B145931) with 2-bromopyridine (B144113). nih.gov Another approach might involve the Sonogashira coupling of a di-halogenated pyridine with an appropriate alkyne, followed by further transformations. acs.org

A multi-step synthesis often provides the flexibility to introduce various functional groups and control the stereochemistry of the final product. For example, a sequence could involve the creation of a key intermediate through a cross-coupling reaction, which is then subjected to oxidation and subsequent cyclization and esterification steps to yield the final product. The development of flow processes for multi-step synthesis represents a modern paradigm for molecular assembly, allowing for the continuous production of complex molecules. syrris.jp

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect in the synthesis of this compound, particularly when starting from 3,5-dibromopyridine. The two bromine atoms have different reactivities, which can be exploited for selective functionalization.

In Sonogashira and Suzuki-Miyaura couplings , the C3 position of the pyridine ring is generally more reactive towards electrophilic attack than the C5 position. quora.comyoutube.com This is due to the electronic effects of the nitrogen atom in the pyridine ring, which deactivates the C2, C4, and C6 positions towards electrophilic substitution, making the C3 and C5 positions relatively more susceptible. Between C3 and C5, the C3 position often shows higher reactivity in cross-coupling reactions. nih.gov This inherent difference in reactivity allows for the selective introduction of a functional group at the C3 position while leaving the C5-bromo substituent intact.

In the case of the Heck reaction , the regioselectivity of the addition of the pyridyl group to the alkene is also a key consideration. The reaction typically proceeds with a high degree of regioselectivity, favoring the formation of the trans-isomer. organic-chemistry.orgchem-station.com

Stereoselectivity is not a major concern in the synthesis of the final achiral product, this compound. However, if chiral derivatives were to be synthesized, the choice of chiral ligands in the catalytic system would become crucial.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Reaction ParameterOptimization ConsiderationsPotential Impact on Yield and Purity
Catalyst Palladium catalysts such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are commonly used. The choice of catalyst can significantly influence the reaction rate and efficiency. mdpi.comresearchgate.netAn optimal catalyst can lead to higher yields and reduced reaction times. Catalyst loading is also a factor; lower loadings are economically favorable but may require longer reaction times.
Ligand For cross-coupling reactions, phosphine-based ligands (e.g., PPh₃, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium catalyst and promote the desired reactivity.The ligand can influence the regioselectivity and can prevent catalyst decomposition, thereby improving the overall yield.
Base A variety of organic and inorganic bases can be used, such as triethylamine, diisopropylethylamine, potassium carbonate, and cesium carbonate. The choice of base is critical for the efficiency of the catalytic cycle. mdpi.comThe base neutralizes the acid generated during the reaction and can influence the rate of transmetalation in Suzuki and Sonogashira couplings. An inappropriate base can lead to side reactions and lower yields.
Solvent The choice of solvent depends on the specific reaction. Common solvents include toluene, DMF, THF, and acetonitrile. In some cases, aqueous solvent systems can be employed for more environmentally friendly processes. nih.govThe solvent affects the solubility of the reactants and the catalyst, which can impact the reaction rate. Some solvents can also participate in side reactions. google.com
Temperature The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of the reactants or the catalyst.Optimizing the temperature can lead to a balance between a reasonable reaction time and minimizing the formation of byproducts, thus improving the overall yield and purity.
Reaction Time The reaction time should be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress by techniques such as TLC or GC-MS is essential to determine the optimal reaction time.Insufficient reaction time will result in incomplete conversion and lower yields, while excessively long reaction times can lead to product degradation.

Scale-Up Considerations for Industrial and Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary concerns is the cost and availability of the starting materials and reagents. For large-scale synthesis, it is crucial to select readily available and inexpensive starting materials. The use of expensive catalysts, such as palladium, needs to be minimized. This can be achieved by optimizing the catalyst loading and implementing catalyst recycling strategies.

Process safety is another critical factor. Reactions that are exothermic or that generate gaseous byproducts need to be carefully controlled to prevent runaway reactions. The use of hazardous or toxic reagents and solvents should be avoided or minimized. The development of greener synthetic routes using less hazardous solvents and reagents is an important consideration for industrial applications.

Chemical Reactivity and Derivatization Studies

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of a nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609) and directs incoming electrophiles to specific positions. quimicaorganica.orgyoutube.comstackexchange.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack. nih.gov

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and resonance effect, deactivating the ring towards electrophilic aromatic substitution (EAS). stackexchange.compearson.com This deactivation is particularly pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen. Consequently, electrophilic substitution on pyridine, when it occurs, preferentially takes place at the meta-positions (3 and 5), which are less deactivated. quimicaorganica.orgyoutube.comlibretexts.org

For Methyl 2-(5-bromopyridin-3-YL)acetate, the pyridine ring is substituted at the 3 and 5 positions. The bromo group is a deactivating but ortho-, para-directing substituent, while the acetate (B1210297) group is an electron-withdrawing and meta-directing group. The combined deactivating effects of the nitrogen atom, the bromo substituent, and the acetate group make electrophilic aromatic substitution on this compound challenging, requiring harsh reaction conditions. pearson.com Any potential electrophilic attack would be directed to the remaining unsubstituted positions (2, 4, and 6), with the precise location influenced by the complex interplay of these electronic effects. For instance, nitration of pyridine itself requires vigorous conditions, similar to those needed for the nitration of nitrobenzene. stackexchange.compearson.com

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. nih.gov In the case of this compound, the substituents are at the 3 and 5 positions. Research on 3-bromopyridine (B30812) has shown that it is generally unreactive towards nucleophilic attack by phenoxides at the 3-position under standard conditions. acs.orgorganic-chemistry.org This suggests that direct nucleophilic displacement of a group at the 3-position of the pyridine ring in the title compound is unlikely under typical SNAr conditions. The reaction would likely require activation, for example, through the formation of a pyridinium (B92312) salt, which significantly increases the ring's electrophilicity. nih.gov

Reactivity of the Bromo Substituent

The bromine atom at the 5-position is a key site for derivatization, primarily through reactions that involve the cleavage of the C-Br bond. These include halogen-metal exchange reactions and a variety of palladium-catalyzed cross-coupling reactions.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. acs.orgwikipedia.org This reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium or t-butyllithium. princeton.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org For bromopyridines, this reaction can be used to generate pyridyllithium or pyridylmagnesium species.

The presence of other functional groups, such as the ester moiety in this compound, must be considered as they can potentially react with the organolithium reagent. However, studies on bromoheterocycles bearing substituents with acidic protons have shown that selective bromine-metal exchange can be achieved under non-cryogenic conditions using a combination of i-PrMgCl and n-BuLi. nih.govnih.gov This method has been shown to be effective for substrates with poor reactivity towards conventional exchange conditions. nih.gov The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent at the 5-position of the pyridine ring.

Table 1: Halogen-Metal Exchange Reactions on Bromopyridines

Substrate Reagent Conditions Product Reference
2-(N-BOC-amino)-5-bromopyridine i-PrMgCl, n-BuLi, then electrophile THF, 0 °C to -20 °C Functionalized 2-(N-BOC-amino)pyridine nih.gov

The bromo substituent in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org It is widely used for the formation of biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org Bromopyridines are effective substrates in Suzuki-Miyaura couplings. For instance, the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied, demonstrating the feasibility of such reactions on polysubstituted pyridines. nih.gov

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orguwindsor.cawikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. uwindsor.ca Bromopyridines are suitable electrophiles for this reaction. The mechanism involves oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org Negishi coupling is particularly useful for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Halogenated pyridines are commonly used as coupling partners in Negishi reactions to synthesize substituted pyridines and bipyridines. harvard.edunih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of arylamines. Bromopyridines are effective substrates for this transformation, reacting with a wide variety of primary and secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orgchemspider.comnih.govyoutube.com

Table 2: Cross-Coupling Reactions of Bromopyridine Derivatives

Reaction Type Bromopyridine Substrate Coupling Partner Catalyst/Ligand/Base Product Reference
Suzuki-Miyaura 3,4,5-Tribromo-2,6-dimethylpyridine Phenylboronic acids Pd catalyst, base Arylated pyridines nih.gov
Stille 3,5-Dichloro-2,4,6-trifluoro-1-iodobenzene Tributyl(vinyl)tin trans-[Pd(C6Cl2F3)I(AsPh3)2] Vinylated arene uwindsor.ca
Negishi 2-Bromo-6-methylpyridine Cyclohexylzinc chloride Pd(dba)2/XPhos 2-Cyclohexyl-6-methylpyridine nih.gov

Reactivity of the Ester Moiety

The methyl ester group in this compound is susceptible to common ester transformations, primarily hydrolysis and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-bromopyridin-3-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also possible but is a reversible process. The resulting carboxylic acid can serve as a precursor for further derivatization.

Amidation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can be performed by heating the ester with the amine, sometimes in the presence of a catalyst. The resulting amides are often more stable than the corresponding esters and can exhibit different biological activities. For example, amide derivatives of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov

Table 3: Reactions of the Ester Moiety

Reaction Type Starting Material Reagent Product Reference
Hydrolysis 2',3'-O-Methyleneadenosin-5'-yl bis-5'-O-methyluridin-3'-yl phosphate (B84403) Aqueous NaOH Hydrolyzed phosphate and nucleoside derivatives nih.gov

Formation of Novel Derivatives and Analogues

The structural backbone of this compound is a platform for generating a diverse array of novel derivatives. The bromine atom is particularly useful as a handle for cross-coupling reactions, while the ester group (or its hydrolyzed acid form) allows for the introduction of various side chains. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives originating from pyridine-based scaffolds, SAR studies have revealed several key trends:

Lipophilicity and Substituents: In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, there was a general trend where increased lipophilicity improved potency. nih.gov The nature of linking groups and substituents was also critical; for example, –CH₂– or –CONH– linkers were found to be more effective than –CO– or –COCH₂– linkers. nih.gov

Heteroaryl Groups: The incorporation of heteroaryl groups, such as pyrazinyl or pyridinyl, can improve the potency and selectivity of inhibitors. acs.org

Ring Modifications: In pyrimidine (B1678525) derivatives, modifications to the core structure and its substituents have been shown to significantly impact their inhibitory effects on inflammatory mediators. researchgate.net Similarly, for pyridazine-3-carboxamide (B1582110) derivatives, SAR studies guide the synthesis of compounds with acceptable activity and selectivity. nih.gov

Imidazo[4,5-b]pyridines are an important class of heterocycles with diverse biological activities. eurjchem.comnih.gov A primary synthetic route to this scaffold involves the condensation of a substituted 2,3-diaminopyridine (B105623) with an aldehyde. mdpi.com For example, 5-bromo-2,3-diaminopyridine can be reacted with benzaldehyde (B42025) to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This core structure can then undergo further alkylation reactions to produce various N-substituted derivatives. mdpi.com The synthesis can be carried out using conventional heating or microwave assistance, with the latter often providing higher yields and cleaner reactions. eurjchem.com

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Starting Material Reagent Product Class Reference
5-bromo-2,3-diaminopyridine Benzaldehyde 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Ethyl 2-bromoacetate N-alkylated Imidazo[4,5-b]pyridines mdpi.com

Pyridinone derivatives are another class of compounds with significant interest in medicinal chemistry. nih.gov Synthetic strategies for these molecules are varied:

From Pyridine: Pyridine can be converted to a pyridinone through a sequence of oxidation to form a pyridine-N-oxide, followed by acetylization and elimination reactions. nih.gov

From Pyranone: Deacetylated pyranone can be treated with an ammonia solution to yield a pyridinone. nih.gov

Condensation Reactions: A one-pot synthesis can be achieved through the condensation of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov Another approach involves the condensation of substituted quinazolines with malononitrile (B47326) or ethyl cyanoacetate. nih.gov

Ring Transformation: Poly-functionalized 5-acetoacetyl-3-acetyl-2-pyridone derivatives have been synthesized through the ring-transformation of 6-methyl-4H-1,3-oxazin-4-ones. researchgate.net

Thiazole-containing compounds are known for their broad spectrum of biological activities. nih.gov The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method. chemrj.org General strategies often involve the reaction of an α-haloketone with a thioamide-containing compound. nih.gov

From α-Bromoketones: 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can be reacted with various nucleophiles like heterocyclic amines or thiosemicarbazone derivatives to form di- and trithiazole systems. nih.gov

From Chloroacetyl Derivatives: 2-chloro-N-thiazolyl acetamide (B32628) derivatives can be reacted with ammonium (B1175870) thiocyanate (B1210189) to yield dihydrothiazol-4-one analogues, which can then be condensed with aromatic aldehydes. nih.gov

From Thiosemicarbazides: Substituted thiosemicarbazides can react with chloroacetone (B47974) to synthesize 2,3,4-trisubstituted thiazoles in high yields. mdpi.com

Table 2: Selected Synthetic Routes to Thiazole Derivatives

Key Intermediate 1 Key Intermediate 2 Product Class Reference
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one Thiosemicarbazone derivatives Di- and Trithiazoles nih.gov
2-chloro-N-thiazolyl acetamide Ammonium thiocyanate Dihydrothiazol-4-ones nih.gov
Substituted hydrazine-carbothioamides Chloroacetone 2,3,4-trisubstituted thiazoles mdpi.com

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra would provide a clear picture of the proton and carbon framework of Methyl 2-(5-bromopyridin-3-yl)acetate.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the pyridine (B92270) ring. The proton at the 2-position, being adjacent to the nitrogen and between the bromine and the acetate-bearing carbon, would likely appear as a distinct singlet or a narrowly split multiplet. The proton at the 4-position would be a triplet or a multiplet due to coupling with the adjacent protons, and the proton at the 6-position, adjacent to the nitrogen, would also be a distinct multiplet.

The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group, being adjacent to the aromatic ring, would appear as a singlet. The methyl protons (-OCH₃) of the ester group would also present as a sharp singlet, typically in the upfield region of the spectrum. The exact chemical shifts (δ) would be influenced by the solvent used for the analysis.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to see signals for all eight unique carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal. The five carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the bromine and acetate substituents. The carbon bearing the bromine atom would show a characteristic shift. The methylene carbon and the methoxy (B1213986) carbon would appear at the higher field end of the spectrum.

2D NMR Techniques (e.g., HMBC, HSQC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate directly bonded proton and carbon atoms. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the different fragments of the molecule, such as linking the acetate group to the correct position on the pyridine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band would be expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The presence of the C-Br bond would give rise to a stretching vibration at lower frequencies, typically in the 500-700 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. For this compound (C₈H₈BrNO₂), the monoisotopic mass is calculated to be approximately 228.9738 u. HRMS analysis would confirm this mass, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). google.com The predicted m/z for the [M+H]⁺ adduct is 229.98113. google.com

The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Elucidation

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for this specific compound in the solid state, are not available.

While the crystal structures of related compounds, such as various substituted pyridine derivatives and other acetate compounds, have been elucidated and are available in crystallographic databases, this information cannot be directly extrapolated to define the precise solid-state conformation and intermolecular interactions of this compound. The specific placement of the bromo and methyl acetate substituents on the pyridine ring will uniquely influence the crystal packing, hydrogen bonding, and other non-covalent interactions that govern the three-dimensional lattice.

The determination of the crystal structure of this compound through X-ray crystallography would provide invaluable insights. It would allow for the empirical measurement of bond distances and angles, the planarity of the pyridine ring, the orientation of the methyl acetate side chain relative to the ring, and the nature of any intermolecular interactions, such as halogen bonding involving the bromine atom. This data is crucial for computational modeling, understanding its physical properties, and rationalizing its reactivity in the solid state.

Without experimental crystallographic data, any depiction of the solid-state structure remains theoretical.

Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available
R-factorData Not Available

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.

Geometry Optimization and Electronic Properties

A geometry optimization calculation would determine the most stable three-dimensional conformation of Methyl 2-(5-bromopyridin-3-YL)acetate. This process finds the arrangement of atoms that corresponds to the lowest energy state. From this optimized structure, key electronic properties such as bond lengths, bond angles, and dihedral angles would be calculated. This data is crucial for understanding the molecule's spatial arrangement and steric factors.

Interactive Data Table: Optimized Geometric Parameters (Hypothetical Data) This table is a template demonstrating how data would be presented. The values are not real.

Parameter Atoms Involved Value (Å or °)
Bond Length C1-C2 1.39
Bond Length C5-Br 1.91
Bond Angle C2-N1-C6 117.5

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests higher reactivity.

Interactive Data Table: FMO Properties (Hypothetical Data) This table is a template demonstrating how data would be presented. The values are not real.

Property Value (eV)
HOMO Energy -6.85
LUMO Energy -1.23

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. This analysis is vital for predicting how a molecule will interact with other molecules, particularly biological receptors. Color-coding is used to visualize the potential, with red typically indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-deficient areas, prone to nucleophilic attack). For this compound, MESP would identify reactive sites, such as the electronegative oxygen and nitrogen atoms.

Reactivity Indices and Local Reactive Centers

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S). These indices provide a quantitative measure of the molecule's reactivity and stability. Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic, nucleophilic, or radical attacks.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would provide a dynamic picture of this compound's behavior over time, typically in a solvated environment (e.g., in water). These simulations track the movements and interactions of every atom, offering insights into the molecule's conformational flexibility, stability, and how it interacts with surrounding solvent molecules. MD is particularly useful for understanding how a ligand might adapt its shape upon binding to a biological target.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is extensively used in drug discovery to screen for potential drug candidates. A docking study of this compound would involve selecting a relevant biological target (e.g., an enzyme implicated in a disease) and computationally placing the molecule into its active site. The results would be scored based on binding affinity (e.g., in kcal/mol), predicting the strength of the interaction. The analysis would also detail the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.

Interactive Data Table: Molecular Docking Results (Hypothetical Data) This table is a template demonstrating how data would be presented. The values are not real.

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Example Kinase (1XYZ) -8.5 LYS76, GLU91, LEU128

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This type of analysis is instrumental in understanding the intermolecular interactions within a crystal lattice. By mapping properties onto the Hirshfeld surface, researchers can visualize and quantify interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which dictate the crystal packing. The absence of a crystal structure determination for this compound means that a Hirshfeld analysis has not been possible.

Medicinal Chemistry and Biological Activity Investigations

Role as a Synthetic Intermediate in Bioactive Compound Synthesis

Methyl 2-(5-bromopyridin-3-yl)acetate is a valuable chemical building block, or synthetic intermediate, for creating more complex molecules with potential therapeutic value. The bromine atom on the pyridine (B92270) ring is particularly important as it allows for a variety of chemical modifications.

Bromopyridines are commonly used starting materials in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. acs.orgmdpi.commdpi.com These reactions enable the formation of new carbon-carbon bonds, allowing chemists to attach other molecular fragments to the pyridine core. This is a fundamental strategy for building a library of diverse compounds for biological screening. For example, a Suzuki coupling reaction could replace the bromine atom with various arylboronic acids, leading to a wide range of substituted pyridine derivatives. mdpi.com

Furthermore, the methyl ester portion of the molecule can be readily modified. It can undergo hydrolysis to form the corresponding carboxylic acid or be converted into amides through reaction with various amines. mdpi.com This versatility allows for the introduction of different functional groups, which can significantly influence the molecule's biological activity, solubility, and other pharmacokinetic properties. The synthesis of novel pyridine-based derivatives often involves such strategic modifications to explore structure-activity relationships (SAR). mdpi.commdpi.com

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The utility of simple pyridine derivatives like this compound lies in their potential as starting points for both fragment-based and lead compound-based discovery efforts.

Fragment-Based Drug Design (FBDD) is a strategy that begins by screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. nih.govnih.gov These fragments typically adhere to the "Rule of Three," having a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and other specific physicochemical properties. nih.gov this compound fits these criteria, making it a suitable candidate for inclusion in fragment libraries.

The advantage of FBDD is that it can efficiently sample a vast chemical space with a relatively small library of compounds. youtube.com Once a fragment is identified to bind to a target, even weakly, its binding mode can be determined, often through X-ray crystallography. This structural information then guides a medicinal chemistry campaign to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the target protein. nih.govyoutube.com While no specific studies have been published showing the use of this compound in an FBDD screen, its structure is representative of the types of fragments used to discover novel inhibitors for various enzyme classes.

A lead compound is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization into a potential drug candidate. numberanalytics.com The process involves iterative chemical modifications to improve potency, selectivity, and drug-like properties. technologynetworks.com Simple heterocyclic molecules are often identified as hits in high-throughput screening campaigns and subsequently become lead compounds.

Pyridine derivatives, in particular, are frequently pursued as leads. For instance, research has identified novel pyridine derivatives as lead compounds for treating ovarian cancer nih.gov and for developing inhibitors of LIMK1/2, a kinase implicated in several cancers. acs.org In these studies, the initial pyridine-based hit is systematically modified to enhance its biological effect and selectivity. This compound represents a potential scaffold that could emerge from a screen and be developed into a more complex and potent lead compound through targeted chemical synthesis.

Pharmacological Potential and Targeted Pathways

The pyridine ring is a core component of many compounds with demonstrated pharmacological activity, particularly in oncology. The anti-cancer potential of pyridine derivatives has been extensively explored, revealing their ability to modulate various biological pathways critical for cancer cell survival and proliferation.

Numerous studies have demonstrated the anti-cancer effects of various substituted pyridine derivatives against a range of human cancer cell lines. While this compound itself has not been specifically reported, related structures show significant promise. For example, pyrazolo[3,4-b]pyridine derivatives have shown potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Other studies have identified pyridine derivatives with inhibitory effects on ovarian cancer, colon cancer, and cervical cancer cells. nih.govmdpi.com

The table below summarizes the anti-cancer activity of several pyridine derivatives that are structurally related to the title compound. It is important to note that these data are for analogous compounds and not for this compound itself.

Compound TypeCancer Cell LineReported Activity (IC₅₀)Reference
Pyrazolo[3,4-b]pyridine derivative (Compound 19)MCF-7 (Breast Cancer)5.61 µM nih.gov
Pyridine derivative (Compound H42)SKOV3 (Ovarian Cancer)0.87 µM nih.gov
Pyridine derivative (Compound H42)A2780 (Ovarian Cancer)5.4 µM nih.gov
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116, MCF-7, HeLa4–43 µM mdpi.com
Pyridine-bridged combretastatin (B1194345) analogue (3c)Various Cancer LinesLow nanomolar acs.org
Pyridine derivative (Compound 9a)MCF-7 (Breast Cancer)20 µM core.ac.uk

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anti-cancer effects of pyridine derivatives are achieved through their interaction with various molecular targets, leading to the inhibition of tumor growth.

One key mechanism involves the inhibition of enzymes crucial for cancer progression. For example, a novel pyridine derivative, compound H42, was found to inhibit ovarian cancer cell proliferation by downregulating histone deacetylase 6 (HDAC6). nih.gov This led to an increase in the acetylation of HSP90 and α-tubulin, causing cell cycle arrest at the G0/G1 phase. nih.gov Other pyridine-based compounds have been developed as inhibitors of PIM-1 kinase, a target in breast cancer therapy. nih.gov The most potent of these compounds induced apoptosis and arrested the cell cycle at the G2/M phase in MCF-7 cells. nih.gov

Another targeted pathway is fatty acid synthesis. Overexpression of fatty acid synthase (FASN) is a known survival strategy for cancer cells. Pyridine derivatives have been identified as FASN inhibitors, leading to apoptosis in cancer cells, with particular sensitivity noted in hepatocellular carcinoma cells. nih.gov Additionally, some N-(quinolin-8-yl)pyridine-3-sulfonamides are reported to function as inhibitors of the NF-κB pathway, which controls genes involved in cell proliferation and survival. mdpi.com

Antimicrobial Properties

The antimicrobial properties of pyridine derivatives are well-documented, with research indicating their potential to inhibit the growth of a wide array of pathogenic microorganisms.

Derivatives of the pyridine scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, various 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and tested against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) nih.gov. The presence of a bromine substituent has been noted in some cases to be important for the antimicrobial effect nih.gov.

Research on related structures, such as imidazo[4,5-b]pyridine derivatives, has also shown activity. For instance, certain compounds from this class were more effective against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli sci-hub.se. Other studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have reported strong antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis bohrium.com.

The investigation of pyridine derivatives has extended to their potential as antifungal agents. Studies on compounds containing a pyridine nucleus have shown activity against various fungal strains. For example, certain thiophene-pyridine compounds have demonstrated better antifungal activity than the standard drug Amphotericin B against Aspergillus fumigatus and Syncephalastrum racemosum, with moderate activity against Geotricum candidum and Candida albicans semanticscholar.org.

Furthermore, the position of the nitrogen atom within the pyridine ring can influence antifungal efficacy. In a study on quaternized chitosan (B1678972) derivatives containing a pyridine ring, compounds with the nitrogen at the 3-position of the pyridine ring exhibited stronger antifungal activity against phytopathogens like Fusarium oxysporum and Watermelon fusarium compared to those with nitrogen at the 2 or 4-position mdpi.com.

While these findings highlight the antifungal potential within the pyridine chemical space, specific studies detailing the antifungal activity and MIC values of this compound against common fungal pathogens have not been extensively reported.

Antiviral Activity

The antiviral potential of pyridine-based compounds has been explored against a variety of viruses, including those responsible for respiratory infections.

The 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV, is a critical enzyme for viral replication, making it a key target for antiviral drug development. A number of pyridine derivatives have been investigated as potential inhibitors of this enzyme. Molecular docking studies have suggested that pyridine derivatives have the potential to inhibit key targets of SARS-CoV-2 nih.gov. Research on chloropyridyl ester-derived compounds has shown them to be prominent inhibitors of SARS-CoV 3CLpro nih.gov. These findings underscore the potential of the pyridine scaffold in the design of coronavirus protease inhibitors. However, direct experimental data on the inhibitory activity of this compound against SARS-CoV 3CLpro is not specified in the available literature.

It has been noted that this compound is a potent inhibitor of the respiratory syncytial virus (RSV) nih.gov. RSV is a major cause of lower respiratory tract infections, and inhibitors of its replication are of significant clinical interest sci-hub.se. The mechanism of action for many anti-RSV compounds involves targeting viral proteins essential for entry or replication mdpi.commdpi.com. While the potential of this compound against RSV is recognized, detailed mechanistic studies and specific inhibitory concentrations from primary research articles are not extensively detailed in the reviewed sources.

Anti-inflammatory Activity

The anti-inflammatory properties of various heterocyclic compounds, including those containing a pyridine ring, have been a focus of medicinal chemistry research. Derivatives of 3-hydroxy pyridine-4-one, for example, have demonstrated significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema mdpi.com. The presence of certain substituents on the pyridine ring has been shown to influence the potency of these effects mdpi.com.

Additionally, studies on brominated compounds, such as brominated indoles from marine sources, have revealed significant anti-inflammatory activity, including the inhibition of pro-inflammatory mediators nih.gov. Hybrids of bromopyrrole alkaloids have also shown good anti-inflammatory activity in rat paw edema models nih.gov.

While the general classes of pyridine and bromo-substituted compounds exhibit anti-inflammatory potential, specific studies evaluating the in vitro and in vivo anti-inflammatory activity of this compound are not widely reported. Therefore, data on its specific effects on inflammatory markers and pathways are limited.

Neurological Applications (e.g., Acetylcholinesterase Inhibition, Cocaine Antagonism)

The structural motif of this compound has been featured in the investigation of compounds targeting neurological disorders, particularly in the development of acetylcholinesterase (AChE) inhibitors and cocaine antagonists.

Acetylcholinesterase Inhibition Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting this enzyme, thereby increasing acetylcholine levels, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research into novel AChE inhibitors has explored derivatives of N-methyl tetrahydropyridine-3, which bear structural similarities to the natural cholinergic agonist Arecoline, allowing them to potentially cross the blood-brain barrier. nih.gov Synthetic routes to these inhibitors have utilized 3-bromopyridine (B30812) as a starting material for Suzuki coupling reactions to create 3-aryl pyridine structures. nih.gov Subsequent modifications led to N-methyl tetrahydropyridine (B1245486) derivatives, where substituents on the aryl ring significantly influence activity. nih.gov Studies have shown that derivatives with trifluoromethyl and cyano substituents exhibit notable inhibition of AChE. nih.gov

Cocaine Antagonism In the search for treatments for cocaine dependency, researchers have focused on developing compounds that can block the binding of cocaine to the dopamine (B1211576) transporter (DAT). nih.gov One approach involves the synthesis of analogs of methylphenidate (Ritalin). nih.gov A series of aromatic ring-substituted methylphenidate derivatives were synthesized and evaluated for their ability to inhibit dopamine uptake and binding to the cocaine recognition site on the DAT. nih.gov The synthesis for these analogs was achieved through the alkylation of 2-bromopyridine (B144113) with anions from various substituted phenylacetonitriles. nih.gov

Structure-activity relationship (SAR) studies revealed that halogen substituents on the aromatic ring significantly impacted potency. nih.gov Notably, the meta-bromo substituted threo-methylphenidate (TMP) analog was found to be 20 times more potent than the parent compound in binding assays. nih.gov This highlights the importance of the bromo-substituted pyridine moiety, a core feature of this compound, in designing potent cocaine antagonists. nih.gov Certain analogs, such as m-chloro-, m-methyl-, and p-iodo-TMP, were found to be 4-5 times more potent at inhibiting [3H]-WIN 35,428 binding than [3H]dopamine uptake, a characteristic that makes them promising candidates for further development as potential partial agonists or antagonists for cocaine. nih.gov

Modulation of Biological Pathways

The 3-pyridyl scaffold, central to this compound, has been incorporated into inhibitors targeting key enzymes in disease pathways, such as β-secretase (BACE-1). BACE-1 is a primary target in Alzheimer's disease research as it initiates the production of amyloid-beta (Aβ) peptides, which form plaques in the brain. acs.org

In the development of BACE-1 inhibitors, researchers have explored pyrimidine (B1678525) analogues, including those with 3-pyridyl and 5-chloropyridin-3-yl moieties. acs.org These compounds were found to exhibit selectivity for BACE-1 over the related enzyme cathepsin D, although they sometimes showed reduced potency. acs.org The 5-bromopyridin-3-yl group of the titular compound is a direct bioisostere of the 5-chloropyridin-3-yl group, making this research highly relevant. acs.org Further modifications to these scaffolds, such as the introduction of a β-methyl group on a chroman scaffold, were shown to significantly boost BACE-1 potency and selectivity. acs.org

Potential as Adenosine (B11128) Receptor Antagonists

Adenosine receptors, particularly the A2A and A3 subtypes, are G-protein coupled receptors that have become important targets in medicinal chemistry for conditions ranging from inflammation to neurodegenerative diseases. While direct studies linking this compound to adenosine receptor activity are not prominent, the pyridine ring is a common feature in various classes of adenosine receptor antagonists. nih.gov

The development of selective antagonists has led to a diverse range of chemical structures. For instance, certain naturally occurring flavonoids have been found to possess micromolar affinity for human A3 adenosine receptors. nih.gov Synthetic efforts have yielded potent and selective antagonists from different chemical classes, including dihydropyridines, flavonoids, and nih.govnih.govuni.lutriazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives. nih.govnih.gov The structural diversity of these ligands indicates that the pyridine core within this compound could serve as a foundational element for designing novel adenosine receptor modulators.

Bioisosteric Replacements and Scaffold Modifications in Medicinal Chemistry

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.net This concept is crucial in the evolution of a lead compound into a viable drug candidate. researchgate.net The structure of this compound serves as a scaffold that can be understood through the lens of bioisosteric replacement and modification.

A prime example is the relationship between bromine and chlorine as substituents on the pyridine ring. In the context of BACE-1 inhibitors, analogues containing a 5-chloropyridin-3-yl group were investigated. acs.org The 5-bromopyridin-3-yl moiety is a classic bioisosteric replacement for the chloro-analogue, often used to fine-tune electronic properties and binding interactions. acs.org

Similarly, in the development of methylphenidate-based cocaine antagonists, the substitution on the aromatic ring was a key area of modification. nih.gov SAR studies demonstrated that replacing hydrogen with halo-substituents (like bromo or chloro) at the meta-position led to a significant increase in binding potency at the dopamine transporter. nih.gov This illustrates how scaffold modification, guided by principles of bioisosterism, can dramatically improve the desired biological activity of a molecule. The strategy allows chemists to systematically probe the active site of a biological target and optimize ligand-receptor interactions. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Derivatization Strategies

The bromine atom at the 5-position of the pyridine (B92270) ring in Methyl 2-(5-bromopyridin-3-yl)acetate serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Future research will undoubtedly focus on expanding the repertoire of these transformations to create novel derivatives with tailored properties.

Palladium-catalyzed cross-coupling reactions are anticipated to remain a cornerstone of derivatization strategies. The Suzuki-Miyaura coupling , which pairs the bromopyridine with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds. acs.org Research in this area will likely explore the use of a broader range of boronic acids, including those bearing complex heterocyclic or pharmacologically active moieties, to generate libraries of novel compounds for biological screening. sigmaaldrich.com

The Buchwald-Hartwig amination represents another critical avenue for derivatization, allowing for the formation of carbon-nitrogen bonds by coupling the bromopyridine with various amines. nih.gov This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties. Future efforts may focus on the use of novel phosphine (B1218219) ligands to enhance catalytic activity and expand the substrate scope to include more challenging or sterically hindered amines. nih.gov

Furthermore, the Sonogashira coupling , which involves the reaction of the bromopyridine with a terminal alkyne, provides a direct route to alkynyl-substituted pyridines. nih.gov These derivatives are valuable intermediates for the synthesis of conjugated materials and biologically active molecules. nih.gov Research is expected to delve into the use of functionalized alkynes to introduce reporters, linkers, or other functionalities.

Advanced Computational Modeling for Mechanism Elucidation

To complement experimental efforts, advanced computational modeling, particularly using Density Functional Theory (DFT), will play an increasingly important role in elucidating the mechanisms of the derivatization reactions involving this compound. A deeper understanding of the reaction pathways, transition states, and the role of various catalytic components can guide the optimization of reaction conditions and the rational design of more efficient catalysts.

Computational studies on the Suzuki-Miyaura reaction of bromopyridines have provided valuable insights into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. acs.orgacs.org Future modeling will likely focus on the specific substrate, this compound, to understand how the electronic properties of the pyridine ring and the methyl acetate (B1210297) group influence the reaction energetics and regioselectivity. ebyu.edu.trmdpi.com

Similarly, DFT calculations have been employed to investigate the mechanism of the Buchwald-Hartwig amination . These studies can help in understanding the role of the phosphine ligand in promoting the catalytic cycle and can guide the selection of the optimal ligand for a given transformation. For this compound, computational models could predict the most favorable reaction conditions and identify potential side reactions.

The mechanism of the Sonogashira coupling has also been a subject of computational investigation. Modeling can clarify the roles of both the palladium catalyst and the copper co-catalyst, as well as the influence of the base and solvent on the reaction outcome. Applying these computational tools to the Sonogashira coupling of this compound will aid in optimizing conditions for the synthesis of its alkynyl derivatives.

By providing a detailed atomistic-level understanding of these key reactions, computational chemistry will be an indispensable tool for accelerating the discovery of novel derivatives and for the development of more robust and efficient synthetic methodologies.

Clinical Translation Potential of Related Analogues

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. acs.org Analogues of this compound, therefore, hold significant potential for translation into clinically useful therapeutic agents across a range of disease areas.

One promising area is in the development of BACE-1 inhibitors for the treatment of Alzheimer's disease. Several pyridinyl and pyrimidinyl derivatives have shown potent BACE-1 inhibitory activity. ebyu.edu.tr The 5-bromopyridin-3-ylacetic acid moiety can serve as a core fragment for the design of novel BACE-1 inhibitors, with the bromine atom providing a site for further modification to optimize potency, selectivity, and pharmacokinetic properties. ebyu.edu.tr

Furthermore, substituted pyridine derivatives have been investigated for their anticancer properties . For example, certain pyridine-quinoline hybrids have demonstrated potent inhibitory activity against PIM-1 kinase, a target in oncology. acs.org By derivatizing this compound, it may be possible to develop novel kinase inhibitors with improved efficacy and selectivity. The cytotoxic effects of piperazinyl-methyl-3(2H)pyridazinone based compounds have also been explored, with some derivatives showing significant activity against cancer cell lines.

The therapeutic potential of pyridazine-based molecules extends to a variety of other pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular-protective effects. The structural similarity of the pyridinylacetic acid core to these bioactive molecules suggests that analogues of this compound could be explored for a wide range of therapeutic applications. Preclinical studies of related compounds, such as P2Y1 antagonists for ischemic stroke, further highlight the potential of this chemical space. acs.orgmdpi.com

Future research will need to focus on the synthesis and biological evaluation of a diverse library of analogues derived from this compound to fully explore their therapeutic potential and identify promising candidates for further preclinical and clinical development.

Sustainable and Green Chemistry Approaches for Synthesis

In line with the growing emphasis on environmentally responsible chemical manufacturing, the development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives is a critical future direction.

One area of focus will be the use of microwave-assisted synthesis . Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. This has been demonstrated for various cross-coupling reactions, including the Buchwald-Hartwig amination. Applying microwave technology to the synthesis and derivatization of this compound could lead to more energy-efficient and scalable processes.

The exploration of alternative reaction media is another key aspect of green chemistry. The use of water as a solvent, where feasible, is highly desirable to reduce the reliance on volatile organic compounds. Additionally, the investigation of deep eutectic solvents (DESs) as environmentally benign reaction media presents an exciting opportunity.

Furthermore, the development of catalytic systems with higher efficiency and recyclability is crucial. This includes the design of more active and stable palladium catalysts that can be used at lower loadings. The use of supported catalysts, which can be easily separated from the reaction mixture and reused, is a particularly attractive strategy for improving the sustainability of these processes.

By integrating these green chemistry principles into the synthesis of this compound and its derivatives, the environmental impact of their production can be minimized, contributing to a more sustainable chemical industry.

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-bromopyridin-3-yl)acetate?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a continuous-flow process starting from 5-bromonicotinamide and using DMSO as a solvent achieved a 52% yield for a structurally similar ester derivative . Key steps include the activation of the pyridine ring, followed by esterification under controlled conditions. Researchers should optimize reaction time, temperature, and stoichiometry to improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on LC-MS (retention time 0.71 min, [M+H]+: 327.01) for purity assessment and NMR (1H/13C) to confirm the acetate and bromopyridyl moieties . Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate ester carbonyl (C=O) and C-Br stretching vibrations. For advanced structural confirmation, single-crystal X-ray diffraction is recommended .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating the ester. For hydrochloride salts (e.g., derivatives with chloroacetate groups), recrystallization from ethanol/water mixtures improves purity . Centrifugation or filtration post-reaction is critical for removing unreacted intermediates .

Advanced Research Questions

Q. How can synthetic yields be enhanced using flow chemistry?

Continuous-flow systems reduce side reactions and improve heat/mass transfer. In a reported protocol, a two-step flow process with precise reagent addition (1.15 equiv of intermediate) increased reproducibility and reduced reaction time. Optimization of flow rate (e.g., 0.5–2.0 mL/min) and solvent choice (polar aprotic solvents like DMSO) can elevate yields beyond 52% .

Q. How do crystallographic parameters resolve enantiomorph-polarity ambiguities in structural studies?

The Flack x parameter is preferred over Rogers’s η for enantiomorph assignment, as it avoids false chirality indications in near-centrosymmetric structures. Software like SHELXL refines these parameters iteratively, using high-resolution data to resolve contradictions . For graphical representation, ORTEP-3 aids in visualizing displacement ellipsoids and symmetry codes (e.g., x; y+1; z) .

Q. What strategies address reactivity challenges in cross-coupling reactions involving the bromopyridyl group?

The 5-bromopyridin-3-yl group undergoes Suzuki-Miyaura or Ullmann couplings, but steric hindrance can reduce efficiency. Pre-activation via Pd-catalyzed borylation or using bulky ligands (e.g., XPhos) improves coupling rates . For phosphonylation, triethyl phosphite under microwave irradiation enhances nucleophilic substitution at the bromine site .

Q. How do computational methods predict the compound’s LogD and solubility for pharmacokinetic studies?

Tools like JChem calculate LogD (0.92–0.93 at pH 5.5–7.4) and polar surface area (52.32 Ų), indicating moderate lipophilicity and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS ) model solvation free energy in aqueous/DMSO systems, guiding formulation design .

Methodological Considerations

  • Crystallography : Use SHELXTL for refinement and PLATON for symmetry validation .
  • Data Contradictions : Compare experimental LogD values with computational predictions to identify outliers .
  • Reaction Optimization : Design of Experiments (DoE) frameworks can systematically vary parameters (e.g., temperature, catalyst loading) in flow reactors .

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Reactant of Route 1
Methyl 2-(5-bromopyridin-3-YL)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-bromopyridin-3-YL)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.